molecular formula C8H8N2O4 B1369870 Ethyl 3-nitropyridine-2-carboxylate CAS No. 229343-13-9

Ethyl 3-nitropyridine-2-carboxylate

Cat. No. B1369870
M. Wt: 196.16 g/mol
InChI Key: IBHCPBWFCRFRTR-UHFFFAOYSA-N
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Description

Ethyl 3-nitropyridine-2-carboxylate is a chemical compound with the CAS Number: 229343-13-9 . Its molecular weight is 196.16 and its IUPAC name is ethyl 3-nitro-2-pyridinecarboxylate .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .


Molecular Structure Analysis

The InChI Code of Ethyl 3-nitropyridine-2-carboxylate is 1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3 .


Chemical Reactions Analysis

The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution .

Scientific Research Applications

Organic Chemistry

Ethyl 3-nitropyridine-2-carboxylate is a chemical compound used in organic chemistry . It has a molecular weight of 196.16 .

Application

This compound is often used as a reagent in various chemical reactions .

Method of Application

The specific method of application can vary depending on the reaction. In general, it would be used in a controlled environment, following standard safety procedures for handling chemical reagents .

Results or Outcomes

The outcomes of using Ethyl 3-nitropyridine-2-carboxylate as a reagent can vary greatly depending on the specific reaction. It’s important to note that the results would be determined by conducting appropriate analytical methods after the reaction .

Synthesis of Fluorinated Compounds

Another application of Ethyl 3-nitropyridine-2-carboxylate is in the synthesis of fluorinated compounds .

Application

The nitro group of Ethyl 3-nitropyridine-2-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .

Method of Application

This process involves a nucleophilic aromatic substitution reaction. The nitro group in the 3-nitro-4-carboxylate is replaced by a fluoride anion .

Results or Outcomes

The result of this reaction is the formation of a new compound, Methyl 3-fluoropyridine-4-carboxylate . This demonstrates the potential of Ethyl 3-nitropyridine-2-carboxylate in the synthesis of fluorinated compounds .

Synthesis of Fluorinated Compounds

Ethyl 3-nitropyridine-2-carboxylate can be used in the synthesis of fluorinated compounds .

Application

The nitro group of Ethyl 3-nitropyridine-2-carboxylate can be replaced by a fluoride anion via nucleophilic aromatic substitution to produce 3-fluoro-pyridine-4-carboxylate .

Method of Application

This process involves a nucleophilic aromatic substitution reaction. The nitro group in the 3-nitro-4-carboxylate is replaced by a fluoride anion .

Results or Outcomes

The result of this reaction is the formation of a new compound, Methyl 3-fluoropyridine-4-carboxylate . This demonstrates the potential of Ethyl 3-nitropyridine-2-carboxylate in the synthesis of fluorinated compounds .

Safety And Hazards

For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of Ethyl 3-nitropyridine-2-carboxylate .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound . Therefore, future research may focus on the synthesis of fluorinated pyridines .

properties

IUPAC Name

ethyl 3-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHCPBWFCRFRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593259
Record name Ethyl 3-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-nitropyridine-2-carboxylate

CAS RN

229343-13-9
Record name Ethyl 3-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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